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Compound of Interest

Compound Name:
Methyl 5-aminoisoxazole-4-

carboxylate

Cat. No.: B133504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for Methyl 5-
aminoisoxazole-4-carboxylate. Due to the limited availability of experimentally-derived

spectra for this specific compound in public databases, this guide synthesizes predicted data

based on the analysis of closely related analogs and fundamental principles of spectroscopic

interpretation. This document is intended to serve as a reference for researchers in drug

discovery and organic synthesis, offering insights into the structural elucidation of this

heterocyclic compound.

Predicted Spectral Data
The following tables summarize the predicted spectral data for Methyl 5-aminoisoxazole-4-
carboxylate. These predictions are based on established chemical shift ranges, correlation

tables, and fragmentation patterns for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.3 Singlet 1H
H3 (isoxazole ring

proton)

~5.5 - 6.5 Broad Singlet 2H -NH₂

~3.8 Singlet 3H -OCH₃ (ester)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~162 C=O (ester carbonyl)

~158 C5 (isoxazole ring, attached to -NH₂)

~150 C3 (isoxazole ring)

~95 C4 (isoxazole ring, attached to carboxylate)

~52 -OCH₃ (ester)

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Medium, Broad N-H stretch (amino group)

3120 - 3100 Weak C-H stretch (isoxazole ring)

2960 - 2850 Weak C-H stretch (methyl group)

~1720 Strong C=O stretch (ester)

~1640 Medium N-H bend (amino group)

1580 - 1450 Medium
C=N and C=C stretches

(isoxazole ring)

~1250 Strong C-O stretch (ester)
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Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation

142 [M]⁺ (Molecular Ion)

111 [M - OCH₃]⁺

83 [M - COOCH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a

small organic molecule like Methyl 5-aminoisoxazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 300-500 MHz NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-4 seconds.

Relaxation delay: 1-5 seconds.

Number of scans: 8-16.

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy:

Instrument: A 75-125 MHz NMR spectrometer.
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Parameters:

Pulse sequence: Proton-decoupled pulse sequence.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024-4096 (or more, depending on sample concentration).

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹.

KBr Pellet Method:

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide

(KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

collect the spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI)-MS:

Instrument: A mass spectrometer with an EI source.
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Sample Introduction: Introduce the sample via a direct insertion probe or a gas

chromatograph (GC).

Ionization Energy: Typically 70 eV.

Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g.,

m/z 40-400).

Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown compound using the spectral data discussed.
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Identify Functional Groups (from IR)

NMR Spectroscopy (¹H, ¹³C)

Determine Proton Environments (from ¹H NMR) Identify Carbon Skeleton (from ¹³C NMR)

Analyze Fragmentation (MS) Establish Connectivity (2D NMR - COSY, HSQC, HMBC)

Propose Structure

Confirm Structure with Predicted Spectra

Click to download full resolution via product page

Workflow for Spectroscopic Structure Elucidation.

This guide provides a foundational understanding of the expected spectral characteristics of

Methyl 5-aminoisoxazole-4-carboxylate. For definitive structural confirmation, the synthesis

and experimental spectral analysis of the compound are recommended.

To cite this document: BenchChem. [Spectral Data Interpretation of Methyl 5-
aminoisoxazole-4-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b133504#spectral-data-interpretation-of-
methyl-5-aminoisoxazole-4-carboxylate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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